molecular formula C12H18N2O2 B12912172 (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol CAS No. 388076-96-8

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol

Cat. No.: B12912172
CAS No.: 388076-96-8
M. Wt: 222.28 g/mol
InChI Key: SXQQUIDMNYCBEU-GRYCIOLGSA-N
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Description

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzylamino group attached to the second carbon and two hydroxyl groups on the third and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting pyrrolidine with benzylamine under controlled conditions.

    Hydroxylation: The intermediate is then subjected to hydroxylation reactions to introduce hydroxyl groups at the desired positions on the pyrrolidine ring.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.

    Reduction Products: Modified pyrrolidine derivatives with reduced functional groups.

    Substitution Products: Compounds with different functional groups replacing the benzylamino group.

Scientific Research Applications

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S)-2-[(methylamino)methyl]pyrrolidine-3,4-diol: Similar structure but with a methylamino group instead of a benzylamino group.

    (2R,3R,4S)-2-[(ethylamino)methyl]pyrrolidine-3,4-diol: Similar structure but with an ethylamino group instead of a benzylamino group.

Uniqueness

The uniqueness of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol lies in its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

388076-96-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11+,12-/m1/s1

InChI Key

SXQQUIDMNYCBEU-GRYCIOLGSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CNCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(N1)CNCC2=CC=CC=C2)O)O

Origin of Product

United States

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